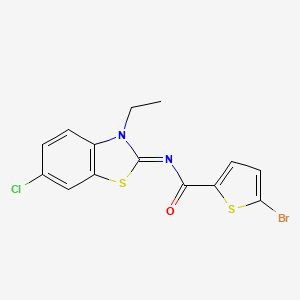

5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for “5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, refractive index, and more. Unfortunately, the specific physical and chemical properties for “5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not available in the current resources .Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Compounds with similar structures have shown significant anti-inflammatory and analgesic activities . They inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain .

Pharmaceutical and Biological Activities

Thiazole derivatives, which this compound is a part of, have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis of Functional Carbohydrates

While not directly related to this compound, similar compounds have been used in the synthesis of functional carbohydrates . These carbohydrates have low or moderate energy-supplying function and more nutritious value than traditional carbohydrates .

Material Chemistry

Thiophene derivatives have contributed massively to the growth of material chemistry . They have shown promising developments towards new technologies in electronics .

Industrial Applications

Thiophene derivatives have been used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Drug Design and Discovery

Thiophene derivatives occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may interact with its targets (potentially cox enzymes) to inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Result of Action

Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins .

Safety and Hazards

properties

IUPAC Name |

5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVWXPMXTDSINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)

![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)

![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)

![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)

![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)